

# potential toxicity issues with high-dose Tigapotide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tigapotide |           |
| Cat. No.:            | B3062791   | Get Quote |

# **Technical Support Center: Tigapotide (PCK3145)**

This technical support center provides researchers, scientists, and drug development professionals with information on the potential toxicity and management of issues related to high-dose administration of **Tigapotide** (PCK3145).

# **Frequently Asked Questions (FAQs)**

Q1: What is **Tigapotide** (PCK3145)?

A1: **Tigapotide**, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the natural sequence of the prostate secretory protein (PSP94).[1][2] It has been investigated for its anti-tumor properties, particularly in the context of late-stage, hormone-refractory prostate cancer.[2][3]

Q2: What is the proposed mechanism of action for **Tigapotide**?

A2: **Tigapotide** is believed to act as a signal transduction inhibitor with a multi-faceted mechanism that includes inducing apoptosis (programmed cell death), exerting anti-angiogenic effects, and preventing metastasis.[1] One of the ways it may achieve this is by reducing the levels of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and the formation of new blood vessels.

Q3: What is the known safety profile of **Tigapotide** from preclinical studies?







A3: Preclinical toxicology studies have suggested a favorable safety profile for **Tigapotide**. In studies involving mice and primates, intravenous administration for 28 consecutive days at high doses (up to 450 mg/kg/day in mice and 25 mg/kg/day in primates) resulted in no clear evidence of toxicity. In a rat model of prostate cancer, daily infusions of up to 100 µg/kg/day for 15 days also showed no noticeable side effects.

Q4: What toxicities have been observed in human clinical trials with high-dose **Tigapotide**?

A4: In a Phase IIa clinical trial involving patients with metastatic hormone-refractory prostate cancer, **Tigapotide** was administered at escalating doses. While doses up to 40 mg/m² were well-tolerated, the 80 mg/m² dose was associated with dose-limiting toxicities (DLTs). The most significant DLT observed was a grade 4 cardiac arrhythmia in one patient. Other serious adverse events at this high dose included tachycardia and a vasovagal reaction. The most commonly reported non-serious adverse events across all doses were pain and nausea.

## **Troubleshooting Guide**



| Observed Issue                                                          | Potential Cause                                                                                          | Recommended Action                                                                                                                                                                                  |
|-------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cardiac Irregularities (e.g.,<br>Tachycardia, Arrhythmia)               | High-dose Tigapotide<br>administration (e.g., 80 mg/m²)<br>has been linked to cardiac<br>adverse events. | Immediately discontinue Tigapotide administration and seek veterinary/medical consultation. Continuous cardiac monitoring is advised. Consider dose reduction in future experiments.                |
| Vasovagal Reaction (e.g., sudden drop in heart rate and blood pressure) | May be a dose-related adverse effect, observed at higher concentrations.                                 | Provide supportive care to manage symptoms. Monitor vital signs closely. Re-evaluate the dosing regimen and consider a dose de-escalation strategy.                                                 |
| General Discomfort (e.g., reports of pain, nausea)                      | These were the most common non-serious adverse events reported in clinical trials.                       | Provide appropriate supportive care (e.g., analgesics for pain, antiemetics for nausea).  Monitor the severity and frequency of symptoms. If symptoms persist or worsen, consider a dose reduction. |
| Lack of Efficacy at Lower<br>Doses                                      | The anti-tumor effects of Tigapotide have been shown to be dose-dependent in preclinical models.         | If toxicity is not a concern, a carefully monitored dose-escalation study may be warranted to determine the optimal therapeutic window.                                                             |

# **Quantitative Toxicity Data**

Table 1: Preclinical Toxicology of **Tigapotide** 



| Species | Route of<br>Administration | Duration | Maximum No-<br>Observed-Adverse-<br>Effect Level<br>(NOAEL) |
|---------|----------------------------|----------|-------------------------------------------------------------|
| Mouse   | Intravenous                | 28 days  | 450 mg/kg/day                                               |
| Primate | Intravenous                | 28 days  | 25 mg/kg/day                                                |

Table 2: Clinical Adverse Events with **Tigapotide** (Phase IIa Study)

| Dose Level           | Adverse Events                                   | Dose-Limiting Toxicity (DLT)        |
|----------------------|--------------------------------------------------|-------------------------------------|
| 5 mg/m <sup>2</sup>  | Well-tolerated                                   | None Observed                       |
| 20 mg/m <sup>2</sup> | Well-tolerated                                   | None Observed                       |
| 40 mg/m²             | Well-tolerated                                   | None Observed                       |
| 80 mg/m²             | Pain, Nausea, Tachycardia,<br>Vasovagal Reaction | Yes (Grade 4 Cardiac<br>Arrhythmia) |

## **Experimental Protocols**

- 1. In Vivo Tumor Growth and Metastasis Model (Rat)
- Cell Line: Rat prostate cancer Mat Ly Lu cells overexpressing parathyroid hormone-related protein (PTHrP).
- Animal Model: Syngeneic male Copenhagen rats.
- Tumor Inoculation: Subcutaneous injection of Mat Ly Lu-PTHrP cells into the flank for primary tumor growth assessment, or intracardiac injection into the left ventricle for induction of skeletal metastases.
- Dosing Regimen: Continuous infusion of **Tigapotide** at doses of 1, 10, and 100  $\mu$ g/kg/day for 15 days.



- Efficacy Endpoints: Tumor volume, incidence and delay of hind-limb paralysis (indicative of skeletal metastases), plasma calcium and PTHrP levels.
- Toxicity Monitoring: Animal weight was monitored every other day to assess for adverse effects.
- 2. Phase IIa Clinical Trial in Metastatic Hormone-Refractory Prostate Cancer
- Patient Population: Patients with metastatic hormone-refractory prostate cancer.
- Study Design: Open-label, multiple ascending dose study.
- Dosing Regimen: Tigapotide administered intravenously three times per week for four weeks, in cohorts receiving 5, 20, 40, and 80 mg/m².
- Primary Endpoints: Safety and tolerability, determination of dose-limiting toxicities.
- Secondary Endpoints: Pharmacokinetic profile, tumor response (e.g., stable disease, changes in prostate-specific antigen [PSA] levels), and changes in biomarker levels (e.g., MMP-9).

### **Visualizations**



Click to download full resolution via product page

Caption: Proposed mechanism of action for **Tigapotide** (PCK3145).





Click to download full resolution via product page

Caption: Workflow of the Phase IIa dose-escalation clinical trial for **Tigapotide**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia
   PubMed [pubmed.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [potential toxicity issues with high-dose Tigapotide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062791#potential-toxicity-issues-with-high-dose-tigapotide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com